5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
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Overview
Description
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a bromine atom, a fluorophenyl group, a methoxypropyl chain, and a sulfonamide group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves multiple steps:
Bromination: The thiophene ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonation: The brominated thiophene undergoes sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Amidation: The sulfonated thiophene is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under suitable conditions to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the fluorophenyl and methoxypropyl groups enhance its lipophilicity and membrane permeability. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide
- N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide
- 5-bromo-N-(2-(2-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide
Uniqueness
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is unique due to the combination of its bromine, fluorophenyl, and methoxypropyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFNO3S2/c1-14(20-2,10-5-3-4-6-11(10)16)9-17-22(18,19)13-8-7-12(15)21-13/h3-8,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKLLRJLPONNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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